

Initial Safety and Toxicology Profile of Oxaydo (Oxycodone HCl, USP)

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Compound of Interest

Compound Name: Oxaydo

Cat. No.: B3026203

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology studies of **Oxaydo**, an immediate-release oral formulation of oxycodone hydrochloride. The information herein is compiled from publicly available data, including regulatory documents and scientific literature, to support researchers, scientists, and drug development professionals in understanding the preclinical safety profile of this opioid analgesic.

Executive Summary

Oxycodone, the active pharmaceutical ingredient in **Oxaydo**, is a semi-synthetic opioid agonist with well-established analgesic properties. The preclinical safety evaluation of oxycodone has been conducted across various animal models to characterize its toxicological profile. Key findings from these studies indicate that the primary toxicity of oxycodone is related to its pharmacological activity as a μ -opioid receptor agonist, with the central nervous and respiratory systems being the principal targets. Nonclinical studies have assessed acute, sub-chronic, and reproductive toxicity, as well as genotoxicity and safety pharmacology. While specific toxicology studies on the final **Oxaydo** formulation are not extensively available in the public domain, the safety profile is largely based on the active ingredient, oxycodone HCl.

Nonclinical Toxicology

Acute Toxicity

Single-dose toxicity studies have been conducted to determine the maximum non-lethal dose and to characterize the signs of acute toxicity.

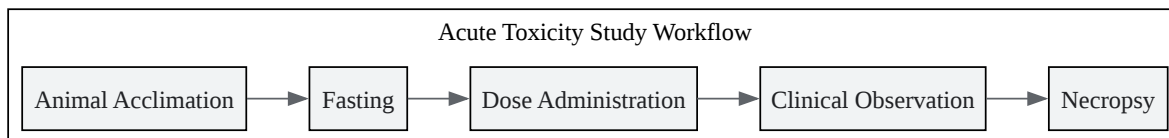
Table 1: Acute Toxicity of Oxycodone

Species	Route	Parameter	Value	Observations
Rat	Oral	LD50	>100 mg/kg[1]	Immediate CNS depression, circulatory collapse at lethal doses.[2]
Mouse	Oral	LD50	>35 mg/kg[1]	Signs consistent with opioid toxicity.
Rat (Female)	Oral	Maximum Non-Lethal Dose	5 mg/kg (in combination with 400 mg/kg ibuprofen)[2]	Immediate CNS depression.[2]
Rat (Male)	Oral	Maximum Non-Lethal Dose	6.25 mg/kg (in combination with 500 mg/kg ibuprofen)[2]	Immediate CNS depression.[2]

A standardized acute toxicity study is generally performed in rodents (e.g., Sprague-Dawley rats). Animals are administered a single oral dose of the test substance. Key elements of the protocol include:

- **Animals:** Healthy, young adult rodents, fasted overnight.
- **Dose Administration:** The substance is administered by oral gavage. A range of doses is used to determine the lethal dose.
- **Observation Period:** Animals are observed for clinical signs of toxicity and mortality, typically for 14 days.

- Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the study.



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General workflow for an acute toxicity study.

Repeat-Dose Toxicity

Repeat-dose studies are designed to characterize the toxicological effects of a substance after prolonged exposure.

Table 2: Repeat-Dose Toxicity of Oxycodone

Species	Duration	Route	Dose Levels	Key Findings	NOAEL
Rat	3 months	Oral	1.6, 4.0, 10, 25 mg/kg/day[1]	Stereotypic behavior, increased/decreased activity, postural rigidity, pale extremities at ≥ 1.6 mg/kg/day.[1]	Not established (<1.6 mg/kg/day)
Dog	28 days	Oral	Up to 0.25 mg/kg/day oxycodone (with 20 mg/kg/day ibuprofen)[2]	Dark, tar-like stools and fecal occult blood, consistent with gastrointestinal irritation.[2]	Not established

- Animals: Groups of male and female rats.
- Dose Administration: Daily oral administration (gavage) of oxycodone for 90 days.
- Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis.
- Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues.

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a substance to induce mutations or chromosomal damage.

Table 3: Genetic Toxicology of Oxycodone

Assay	System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With & Without	Negative[3]
Mouse Lymphoma	In vitro	With	Positive[3]
Chromosomal Aberration	Human Lymphocytes	With	Positive (clastogenic) at $\geq 1250 \mu\text{g/mL}$ [3]
Chromosomal Aberration	Human Lymphocytes	Without	Negative for structural aberrations, but positive for polyploidy[3]

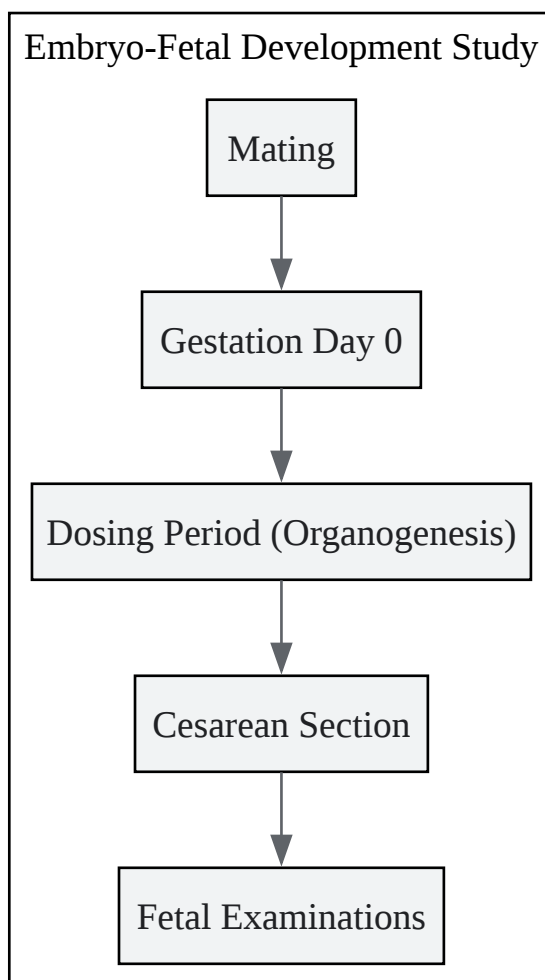
Reproductive and Developmental Toxicology

These studies evaluate the potential effects of a substance on fertility and fetal development.

Table 4: Reproductive and Developmental Toxicity of Oxycodone

Study Type	Species	Doses	Key Findings	NOAEL
Fertility and Early Embryonic Development	Rat	≤ 8 mg/kg/day[3]	No effect on male or female fertility.[3]	8 mg/kg/day[3]
Embryo-Fetal Development	Rat	≤ 8 mg/kg/day[3]	No evidence of harm to the fetus.[3]	Not specified
Embryo-Fetal Development	Rabbit	≤ 125 mg/kg/day[3]	No evidence of harm to the fetus.[3]	Not specified
Pre- and Post-Natal Development	Rat	Not specified	No drug-related effects on reproductive performance or long-term development of pups.[3]	2 mg/kg/day (F1 generation)[1]

- Animals: Pregnant female rats or rabbits.
- Dose Administration: Daily oral administration of oxycodone during the period of organogenesis.
- Endpoints (Maternal): Clinical signs, body weight, food consumption, and necropsy.
- Endpoints (Fetal): Number of corpora lutea, implantations, resorptions, live/dead fetuses, fetal weight, and external, visceral, and skeletal examinations for malformations.



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Workflow for an embryo-fetal development toxicity study.

Carcinogenicity

Long-term studies in animals to evaluate the carcinogenic potential of oxycodone have not been conducted.[3]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Central Nervous System (CNS)

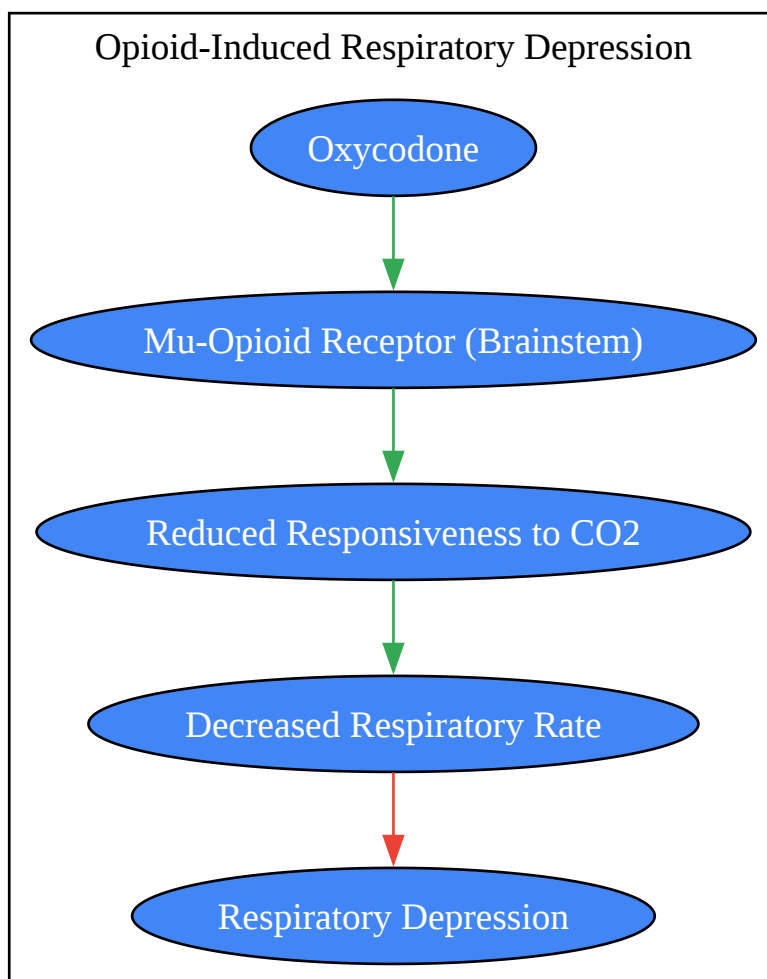
As a μ -opioid agonist, oxycodone's primary effects are on the CNS. These include analgesia, drowsiness, changes in mood, and euphoria.[2] High doses can produce convulsions in animals.[2]

Cardiovascular System

In supine individuals, therapeutic doses of μ -opioids like oxycodone do not significantly alter blood pressure or heart rate.[2] However, they can cause peripheral vasodilation and inhibit baroreceptor reflexes, which may lead to orthostatic hypotension.[2]

Respiratory System

The primary safety concern with opioids is respiratory depression, which is caused by a direct action on the brainstem respiratory centers.[2] This involves a reduction in the responsiveness of these centers to increases in carbon dioxide tension.[4]



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